![molecular formula C17H19N3O2 B4083156 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083156.png)
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CP-724,714, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer drug.
Scientific Research Applications
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential as an anticancer drug, specifically for the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many NSCLC tumors. 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been studied for its potential as a treatment for other types of cancer, including breast cancer and head and neck cancer.
Mechanism of Action
2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to the ATP binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to have anti-inflammatory effects. It inhibits the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β) by blocking the activation of the NLRP3 inflammasome. This leads to reduced inflammation and improved tissue healing.
Advantages and Limitations for Lab Experiments
One advantage of 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying EGFR signaling pathways. However, its potency can make it difficult to work with in lab experiments, as small changes in concentration can have significant effects on cell growth and proliferation.
Future Directions
There are several potential future directions for 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone research. One area of interest is the development of combination therapies that include 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone and other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is the development of 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone analogs with improved potency and selectivity. Finally, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone could also be studied for its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a small molecule inhibitor that has shown great promise as an anticancer drug. Its specificity for the EGFR tyrosine kinase and its anti-inflammatory effects make it a valuable tool for studying EGFR signaling pathways and inflammation. While there are limitations to working with 2-(cyclopentylamino)-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments, its potential as a cancer treatment and in other areas of research make it a molecule worth studying further.
properties
IUPAC Name |
2-(cyclopentylamino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-15-9-11(16-6-3-7-22-16)8-14-13(15)10-18-17(20-14)19-12-4-1-2-5-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMAZJTRZJKFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylamino)-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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